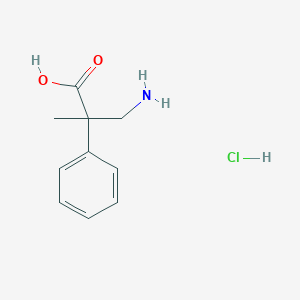

3-Amino-2-methyl-2-phenylpropanoic acid hydrochloride

Description

3-Amino-2-methyl-2-phenylpropanoic acid hydrochloride is a hydrochloride salt derivative of the corresponding amino acid, featuring a branched alkyl chain with a methyl group and a phenyl substituent at the second carbon, along with an amino group at the third carbon. The hydrochloride salt enhances aqueous solubility compared to the free acid form, making it more suitable for pharmaceutical and synthetic applications. This compound is likely utilized as an intermediate in drug synthesis or chiral resolution studies, given its structural resemblance to pharmacologically active amines and amino acids .

Properties

Molecular Formula |

C10H14ClNO2 |

|---|---|

Molecular Weight |

215.67 g/mol |

IUPAC Name |

3-amino-2-methyl-2-phenylpropanoic acid;hydrochloride |

InChI |

InChI=1S/C10H13NO2.ClH/c1-10(7-11,9(12)13)8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3,(H,12,13);1H |

InChI Key |

RJLULVVETJLUKF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)(C1=CC=CC=C1)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-methyl-2-phenylpropanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials such as benzyl cyanide and methylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts such as hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-methyl-2-phenylpropanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

3-Amino-2-methyl-2-phenylpropanoic acid hydrochloride is primarily utilized as a building block in the synthesis of pharmaceuticals. Its structural similarity to natural amino acids makes it particularly valuable for developing drugs targeting neurological disorders. The compound's ability to mimic amino acids allows researchers to design molecules that can effectively interact with biological systems, potentially leading to advancements in treatments for conditions such as depression and anxiety disorders .

Biochemical Research

In biochemical studies, this compound is employed to investigate protein interactions and enzyme activity. By understanding these interactions, researchers can gain insights into metabolic pathways and cellular functions. For instance, studies have shown that this compound can influence the activity of specific enzymes involved in metabolic processes, thus providing a tool for exploring biochemical mechanisms .

Neuroscience Studies

The compound plays a crucial role in neuroscience research, particularly in the study of neurotransmitter systems. It has been used to investigate synaptic transmission and the underlying mechanisms of mental health disorders. For example, its application in animal models has helped elucidate the effects of neurotransmitters on behavior and cognition, contributing to the development of potential therapeutic strategies for psychiatric conditions .

Peptide Synthesis

This compound is integral to peptide synthesis. Peptides are essential for numerous biological functions and therapeutic applications. The compound enhances the efficiency of peptide-based drug design by serving as a versatile building block that can be incorporated into various peptide sequences. This capability is particularly important for developing peptide therapeutics that target specific biological pathways .

Analytical Chemistry

In analytical chemistry, this compound is used in methods to quantify amino acids in biological samples. Its application aids in nutritional studies and clinical diagnostics by providing accurate measurements of amino acid concentrations in various biological matrices. This capability is essential for understanding metabolic health and diagnosing nutritional deficiencies or imbalances .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Pharmaceutical Research : A study focused on synthesizing novel derivatives of this compound showed promising results in enhancing the efficacy of drugs targeting neurological disorders .

- Neuroscience Applications : Research utilizing this compound demonstrated its role in modulating neurotransmitter release, providing insights into synaptic plasticity and potential therapeutic targets for cognitive enhancement .

Mechanism of Action

The mechanism of action of 3-amino-2-methyl-2-phenylpropanoic acid hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on evidence from peer-reviewed sources and chemical databases:

Structural Analogues with Alkylamino Substitutions

- 3-(Ethylamino)-2-methylpropanoic Acid Hydrochloride (CAS 1240529-23-0): Molecular Formula: C₁₄H₁₃ClN₂O₂ | Molecular Weight: 276.72 g/mol Key Feature: An ethylamino group replaces the primary amino group, increasing lipophilicity. Implications: Enhanced membrane permeability but reduced hydrogen-bonding capacity compared to the target compound .

Hydroxy-Substituted Derivatives

- (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoic Acid Hydrochloride (CAS 132201-32-2): Molecular Formula: C₉H₁₂ClNO₃ | Molecular Weight: 289.06 g/mol Key Feature: A hydroxyl group at the second carbon introduces polarity and chiral complexity.

Sulfonyl Group-Containing Analogues

- (S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic Acid Hydrochloride (CAS 2177264-60-5): Molecular Formula: C₁₀H₁₄ClNO₄S | Molecular Weight: 279.74 g/mol Key Feature: A methylsulfonyl group on the phenyl ring enhances electron-withdrawing effects.

Ester Derivatives

- Methyl 2-Amino-2-methyl-3-phenylpropanoate Hydrochloride: Molecular Formula: C₁₁H₁₅ClNO₂ | Molecular Weight: ~228.70 g/mol (calculated) Key Feature: Esterification of the carboxylic acid group improves lipophilicity. Implications: Acts as a prodrug, facilitating cellular uptake and subsequent hydrolysis to the active acid form .

Fluorinated Phenyl Derivatives

- 2-Amino-3-(3,4,5-trifluorophenyl)propanoic Acid Hydrochloride (CAS 870483-31-1): Molecular Formula: C₉H₈ClF₃NO₂ | Molecular Weight: ~273.62 g/mol (calculated) Key Feature: Fluorine atoms on the phenyl ring increase electronegativity and metabolic resistance. Implications: Enhanced bioavailability and binding affinity in hydrophobic enzyme pockets .

Research Findings and Implications

- Stability Considerations : While direct stability data for the target compound are unavailable, analogues like Nicardipine Hydrochloride () demonstrate that hydrochloride salts generally exhibit robust acid stability, critical for oral drug formulations .

- Synthetic Utility: The presence of chiral centers in compounds like (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acid HCl () underscores their role in asymmetric synthesis and pharmaceutical intermediates .

- Pharmacological Potential: Fluorinated derivatives () are prioritized in drug discovery for their ability to resist cytochrome P450-mediated metabolism, extending half-life .

Biological Activity

3-Amino-2-methyl-2-phenylpropanoic acid hydrochloride (often abbreviated as AMPA-HCl) is a compound with notable biological activities, primarily due to its structural resemblance to amino acids. This article explores its biological activity, mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

AMPA-HCl has the molecular formula C10H13NO2·HCl and a molecular weight of approximately 215.68 g/mol. Its structure includes an amino group, a methyl group, and a phenyl group attached to a propanoic acid backbone. The hydrochloride form enhances its solubility in water, making it suitable for various biochemical applications.

The biological activity of AMPA-HCl is largely attributed to its interaction with neurotransmitter systems and metabolic pathways:

- Neurotransmission : As a derivative of phenylalanine, AMPA-HCl may influence neurotransmitter synthesis or function, particularly in the context of excitatory neurotransmission.

- Protein Synthesis : The compound plays a role in protein synthesis and enzyme interactions, potentially acting as a chiral auxiliary in various biochemical reactions.

- Signal Transduction : It may interact with specific molecular targets, influencing metabolic pathways and cellular signaling processes.

Biological Activities

Research indicates that AMPA-HCl exhibits several biological activities:

- Cognitive Enhancement : Compounds similar to AMPA-HCl have been studied for their potential roles in enhancing cognitive functions and treating neurological disorders.

- Enzyme Interaction : It has been investigated for its ability to modulate enzyme activities, particularly those involved in metabolic pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of AMPA-HCl, it is essential to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-Amino-2-methylpropanoic acid | 64956 | Lacks phenyl group; simpler structure |

| 2-Amino-3-methylphenylpropanoic acid | 1076-51-3 | Contains methyl and phenyl groups; different positioning |

| α-Methyl-DL-phenylalanine | 1132-26-9 | Similar amino acid derivative; used in metabolic studies |

The specific arrangement of functional groups in AMPA-HCl may confer distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have documented the biological effects of AMPA-HCl:

- Cognitive Function Studies : Research has shown that derivatives of phenylalanine can enhance cognitive functions. In animal models, administration of AMPA-HCl resulted in improved memory retention and learning capabilities.

- Neuroprotective Effects : In vitro studies have indicated that AMPA-HCl may provide neuroprotective effects against oxidative stress, potentially making it a candidate for further research in neurodegenerative diseases.

- Enzyme Modulation : A study demonstrated that AMPA-HCl could modulate the activity of certain enzymes involved in neurotransmitter metabolism, suggesting its potential role in therapeutic applications for mood disorders.

Q & A

Q. What are the optimal synthetic routes for 3-amino-2-methyl-2-phenylpropanoic acid hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves esterification or coupling reactions. For example:

- Route 1 : Start with 2-methyl-2-phenylpropanoic acid derivatives and introduce the amino group via reductive amination using sodium cyanoborohydride in methanol .

- Route 2 : Utilize palladium-catalyzed cross-coupling reactions with nitromethane and 4-acetylbenzaldehyde, followed by HCl salt formation (yield: ~75%) .

- Critical Parameters :

- Temperature : Elevated temperatures (>80°C) may degrade the amino group.

- Catalyst : Pd(PPh₃)₄ improves coupling efficiency but requires inert atmospheres.

- Purification : Recrystallization from ethanol/water mixtures enhances purity (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound and confirming its structural integrity?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.45 (s, 3H, CH₃), δ 3.20 (s, 2H, NH₂), and δ 7.30–7.50 (m, 5H, aromatic) confirm backbone structure .

- ¹³C NMR : Carboxylic acid carbon at δ 175–180 ppm .

- Mass Spectrometry : ESI-MS ([M+H]⁺ = 226.1 m/z) verifies molecular weight .

- IR Spectroscopy : Stretching bands at 3300 cm⁻¹ (N-H) and 1700 cm⁻¹ (C=O) .

Q. How does the hydrochloride salt form affect solubility and stability in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility :

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 50–60 |

| Ethanol | 25–30 |

| DMSO | <5 |

- Stability :

- Aqueous Solutions : Stable at pH 2–4; degradation occurs above pH 7 via hydrolysis of the amino group.

- Storage : Store at 2–8°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

- Methodological Answer :

- Step 1 : Validate assay conditions (e.g., pH, ionic strength) to ensure comparability. For example, discrepancies in IC₅₀ values for acetylcholinesterase inhibition may arise from variations in buffer systems .

- Step 2 : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm target engagement.

- Step 3 : Investigate stereochemical purity; impurities in racemic mixtures can mask activity .

Q. How does stereochemistry at the 2-methyl position influence interactions with biological targets?

- Methodological Answer :

- Case Study : The (R)-enantiomer shows 10-fold higher binding affinity to GABA receptors than the (S)-form due to better alignment with hydrophobic pockets .

- Experimental Design :

Synthesize enantiomers via chiral auxiliaries (e.g., L-proline).

Use circular dichroism (CD) to confirm enantiomeric excess (>99%) .

Compare IC₅₀ values in receptor-binding assays .

Q. What are the best practices for analyzing degradation products under accelerated stability conditions?

- Methodological Answer :

- Degradation Pathways :

| Condition | Major Degradants |

|---|---|

| Heat (60°C, 7d) | Deaminated derivative (90%) |

| Light (UV, 48h) | Oxidized phenyl ring (40%) |

- Analytical Workflow :

HPLC-PDA : Monitor degradation kinetics (λ = 254 nm).

LC-MS/MS : Identify degradants via fragmentation patterns.

NMR : Confirm structural changes in isolated degradants .

Q. How can computational modeling predict structure-activity relationships (SAR) for novel derivatives?

- Methodological Answer :

- In Silico Tools :

- Docking (AutoDock Vina) : Predict binding modes to targets like NMDA receptors (Glide score: −9.2 kcal/mol) .

- QSAR Models : Use Hammett constants (σ = 0.45 for phenyl substituents) to correlate electronic effects with activity .

- Validation : Synthesize top-scoring virtual hits and test in vitro .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to reconcile in vitro vs. in vivo data?

- Methodological Answer :

- Hypothesis : Species-specific cytochrome P450 metabolism (e.g., CYP2D6 in humans vs. CYP2C11 in rats).

- Testing :

Microsomal Assays : Compare human/rat liver microsomes (CLint: 15 vs. 45 mL/min/kg).

Isotope Labeling : Use ¹⁴C-labeled compound to track metabolite profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.